

Spectroscopic and Synthetic Profile of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 5-Fluoroisoquinoline-1-carbonitrile

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This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of **5-fluoroisoquinoline-1-carbonitrile**, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed analysis based on closely related analogues: isoquinoline-1-carbonitrile and 5-fluoroisoquinoline. This information serves as a valuable predictive tool for researchers working with this and similar compounds.

Spectroscopic Data Analysis

The following tables summarize the key spectroscopic data for isoquinoline-1-carbonitrile and 5-fluoroisoquinoline. These values provide a strong foundation for predicting the spectral characteristics of **5-fluoroisoquinoline-1-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ) in ppm
Isoquinoline-1-carbonitrile	Not Specified	Aromatic Protons: Multiplets and doublets in the range of 7.0 - 9.0 ppm are expected.
5-Fluoroisoquinoline	Not Specified	Aromatic Protons: Signals corresponding to the isoquinoline ring protons are anticipated in the aromatic region.
6,7-Methoxyisoquinoline-1-carboxylic acid	DMSO-d6 or CDCl3	Aromatic protons: 7.0 to 9.0 (multiplet/doublet); Carboxylic acid proton: 10 to 13 (broad singlet)[1]

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ) in ppm
Isoquinoline	Not Specified	Aromatic Carbons: 125-170 ppm; Nitriles (R-C \equiv N): 110-120 ppm[2]
Mesitylacetylene	Hexadeuterioacetone	Data for a related compound shows various carbon signals.

Table 3: ¹⁹F NMR Spectroscopic Data (Predicted)

Compound	Solvent	Predicted Chemical Shift (δ) in ppm (Referenced to CFCl3)
5-Fluoroisoquinoline-1-carbonitrile	CDCl3	Aromatic Fluorine (-ArF): +80 to +170 ppm[3]

Infrared (IR) Spectroscopy

Table 4: Key IR Absorptions

Functional Group	Characteristic Absorption (cm-1)
C≡N (Nitrile)	2260-2200 (sharp, medium intensity)
C=C (Aromatic)	1600-1585 and 1500-1400[4]
C-H (Aromatic)	3100-3000[4]
C-F	1400-1000 (strong)

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data of Isoquinoline-1-carbonitrile

Ion	m/z	Relative Intensity (%)
[M] ⁺	154.0	100.0
[M+1] ⁺	155.0	11.6
[M-HCN] ⁺	127.0	33.0
128.0	7.7	
153.0	6.4	
100.0	5.1	
77.0	5.4	
51.0	7.1	
50.0	4.9	
76.0	4.9	
75.0	4.4	
101.0	3.7	
126.0	3.2	
74.0	3.1	
99.0	2.4	
63.0	2.4	
102.0	2.4	
103.0	1.9	
63.5	1.4	
52.0	1.3	
62.0	1.3	
39.0	1.2	

The molecular ion peak for **5-fluoroisoquinoline-1-carbonitrile** is predicted to be at m/z 172, corresponding to the molecular formula $C_{10}H_5FN_2$.

Experimental Protocols

While a specific protocol for **5-fluoroisoquinoline-1-carbonitrile** is not readily available, a general synthetic approach can be extrapolated from the synthesis of similar fluorinated isoquinoline derivatives.

General Synthesis of Substituted 4-Fluoroisoquinolines:

A common route involves the use of 2-bromobenzaldehydes as starting materials.^[5] The synthesis typically proceeds through the following key steps:

- **Sonogashira Coupling:** The 2-bromobenzaldehyde is coupled with a suitable alkyne in the presence of a palladium catalyst (e.g., $PdCl_2(PPh_3)_2$) and a copper co-catalyst (e.g., CuI) in a solvent like triethylamine.^[5]
- **Imine Formation:** The resulting 2-alkynylbenzaldehyde is reacted with a primary amine (e.g., tert-butylamine) to form an imine intermediate.^[5]
- **Cyclization and Fluorination:** The imine is then subjected to a cyclization and fluorination reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a silver salt (e.g., $AgNO_3$) and a base (e.g., Li_2CO_3) in a polar aprotic solvent like N,N-dimethylacetamide (DMA).^[5]

Spectroscopic Characterization Protocol:

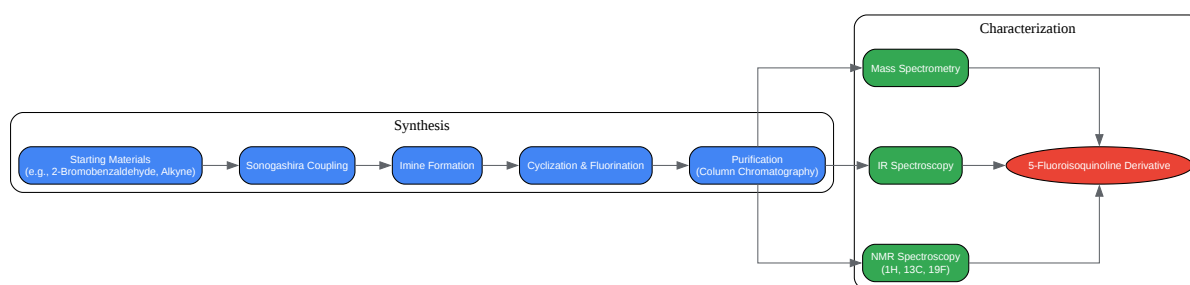
Standard analytical techniques are employed for the characterization of the final product:

- **NMR Spectroscopy:** 1H , ^{13}C , and ^{19}F NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as $CDCl_3$ or $DMSO-d_6$. Tetramethylsilane (TMS) is typically used as an internal standard for 1H and ^{13}C NMR.^[5]
- **IR Spectroscopy:** Infrared spectra are obtained using an FTIR spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.^[6]

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a fluorinated isoquinoline derivative.



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Caption: Generalized workflow for the synthesis and characterization of fluorinated isoquinolines.

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